molecular formula C14H9NO2 B074054 5H-Dibenzo[b,e]azepine-6,11-dione CAS No. 1143-50-6

5H-Dibenzo[b,e]azepine-6,11-dione

Cat. No. B074054
CAS RN: 1143-50-6
M. Wt: 223.23 g/mol
InChI Key: USJALFVAJSYMSN-UHFFFAOYSA-N
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Description

5H-Dibenzo[b,e]azepine-6,11-dione, also known as 6,11-dihydro-5H-dibenz[b,e]azepine, is a chemical compound with the molecular formula C14H13N . It is a member of the dibenzazepine class of compounds .


Synthesis Analysis

The synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione has been achieved through a one-pot method. The process involves the dissolution of lead(II) chloride, NaOH, and 2′-aminobenzophenone-2-carboxylic acid in a water-ethanol mixture at room temperature. The mixture is then kept at 75 °C for 4.5 hours . In another study, rucaparib and PJ34 were used as the structural model for the design of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units .


Molecular Structure Analysis

The molecular structure of 5H-Dibenzo[b,e]azepine-6,11-dione has been determined through crystallographic studies . The compound contains two twist 5H-dibenzo[b,e]azepine-6,11-dione molecules in the asymmetric unit .


Physical And Chemical Properties Analysis

5H-Dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H13N and a molecular weight of 195.2597 .

Scientific Research Applications

Pharmaceutical Research

5H-Dibenzo[b,e]azepine-6,11-dione: is a compound of interest in pharmaceutical research due to its structural similarity to various biologically active heterocyclic compounds. Its potential applications in drug development are significant, particularly in the synthesis of novel therapeutic agents . The compound’s ability to interact with biological receptors can be leveraged to design drugs with specific pharmacological effects.

Material Science

In material science, 5H-Dibenzo[b,e]azepine-6,11-dione can be utilized in the development of new materials with unique properties. Its rigid molecular structure could contribute to the creation of polymers with enhanced durability and stability . Research in this area could lead to advancements in the production of high-performance materials for various industrial applications.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis. It can be used to construct complex molecular architectures, which are essential in the synthesis of natural products and other organic compounds . Its versatility in chemical reactions makes it a valuable building block in synthetic chemistry.

Analytical Chemistry

In analytical chemistry, 5H-Dibenzo[b,e]azepine-6,11-dione can be employed as a standard or reference compound in chromatographic analysis . Its distinct chemical properties allow for its use in the calibration of analytical instruments and the quantification of similar compounds in various samples.

Chemical Education

Due to its interesting chemical properties and applications, 5H-Dibenzo[b,e]azepine-6,11-dione can be used as a teaching tool in chemical education. It provides a practical example for students to learn about heterocyclic chemistry and the importance of such compounds in research and industry .

Environmental Science

Research into the environmental impact of heterocyclic compounds includes 5H-Dibenzo[b,e]azepine-6,11-dione . Its behavior in environmental systems, such as its degradation products and interaction with other chemicals, is an area of study that can provide insights into pollution control and ecological safety .

Computational Chemistry

In computational chemistry, 5H-Dibenzo[b,e]azepine-6,11-dione can be used to model the behavior of similar compounds. Simulations and computational studies involving this compound can help predict its reactivity and stability, which is crucial for designing new molecules with desired properties .

Nanotechnology

Lastly, 5H-Dibenzo[b,e]azepine-6,11-dione might find applications in nanotechnology. Its molecular structure could be used in the design of nanoscale devices or as a component in molecular electronics . Research in this field could lead to breakthroughs in the development of nanomaterials and nanodevices.

Future Directions

Given the potential applications of 5H-Dibenzo[b,e]azepine-6,11-dione and its derivatives in the field of medicinal chemistry, future research may focus on further exploring its biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

5H-benzo[c][1]benzazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJALFVAJSYMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150693
Record name 5H-Dibenz(b,e)azepine-6,11-dione
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Dibenzo[b,e]azepine-6,11-dione

CAS RN

1143-50-6
Record name 5H-Dibenz[b,e]azepine-6,11-dione
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Record name 5H-DIBENZ(B,E)AZEPINE-6,11-DIONE
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Synthesis routes and methods I

Procedure details

A mixture of 2.50 g of 2-aminobenzophenone2'-carboxylic acid in 50 ml of xylene is stirred at reflux for 23 hours. The mixture is filtered to give 1.82 g of the desired product as a solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of concentrated sulfuric acid (25.2 mL) and DCM (dichloromethane) (8.4 mL) was cooled to 0° C., anthraquinone (1) (5 g, 24 mmol) was added, then sodium azide (1.84 g, 28.3 mmol) was added in small portions over a 1 h period at 0-5° C. The reaction mixture stirred overnight at room temperature and then poured into ice water (300 mL). The product was filtered off, washed with water till acid-free and dried to give 5H-dibenzo[b,e]azepine-6,11-dione (2) as a white solid (5.3 g, 100%). Data: (m/z)=224 (M+H)+.
Quantity
25.2 mL
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is the chemical structure and crystallographic data for 5H-Dibenzo[b,e]azepine-6,11-dione?

A1: 5H-Dibenzo[b,e]azepine-6,11-dione is characterized by the following:

  • Molecular Formula: C14H9NO2 []
  • Crystal System: Orthorhombic []
  • Space Group: Pca21 (no. 29) []
  • Lattice Parameters: a = 27.190(4) Å, b = 4.3317(6) Å, c = 17.297(2) Å []
  • Unit Cell Volume: V = 2037.2(5) Å3 []
  • Number of Molecules per Unit Cell: Z = 8 []

Q2: What are the potential applications of 5H-Dibenzo[b,e]azepine-6,11-dione derivatives in medicinal chemistry?

A: Research indicates that novel 5H-Dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been designed and synthesized. [] These derivatives showed promising anticancer activities in preliminary studies. [] Further research is needed to explore their mechanisms of action, efficacy, and safety profiles.

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